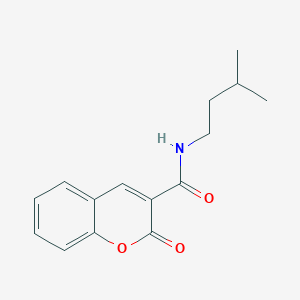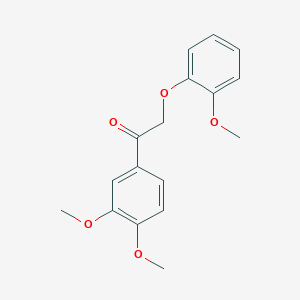
N-(3-methylbutyl)-2-oxo-2H-chromene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-methylbutyl)-2-oxo-2H-chromene-3-carboxamide: is a synthetic organic compound that belongs to the class of chromene derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-methylbutyl)-2-oxo-2H-chromene-3-carboxamide typically involves the condensation of 3-methylbutylamine with 2-oxo-2H-chromene-3-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Purification is typically achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(3-methylbutyl)-2-oxo-2H-chromene-3-carboxamide can undergo oxidation reactions, particularly at the 3-methylbutyl side chain, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form the corresponding alcohols or amines.
Substitution: It can participate in nucleophilic substitution reactions, especially at the carbonyl carbon of the chromene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted chromene derivatives.
Scientific Research Applications
Chemistry: N-(3-methylbutyl)-2-oxo-2H-chromene-3-carboxamide is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for various chemical modifications, making it valuable in synthetic organic chemistry.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown activity against certain enzymes involved in metabolic pathways, making it a candidate for drug development.
Medicine: The compound is being investigated for its potential therapeutic applications, including anti-inflammatory and anticancer properties. Its ability to interact with specific molecular targets makes it a promising lead compound in medicinal chemistry.
Industry: In the industrial sector, this compound is used in the development of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of N-(3-methylbutyl)-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target, inhibiting its activity and thereby modulating the associated biological pathway. This interaction can lead to various therapeutic effects, such as anti-inflammatory or anticancer activity.
Comparison with Similar Compounds
- N-(3-methylbutyl)-2-oxo-2H-chromene-3-carboxylate
- N-(3-methylbutyl)-2-oxo-2H-chromene-3-sulfonamide
- N-(3-methylbutyl)-2-oxo-2H-chromene-3-thioamide
Comparison: N-(3-methylbutyl)-2-oxo-2H-chromene-3-carboxamide is unique due to its specific amide functional group, which imparts distinct chemical and biological properties. Compared to its ester, sulfonamide, and thioamide analogs, the amide derivative exhibits enhanced stability and specific binding affinity to certain molecular targets. This makes it particularly valuable in medicinal chemistry for the development of therapeutic agents.
Properties
Molecular Formula |
C15H17NO3 |
|---|---|
Molecular Weight |
259.30 g/mol |
IUPAC Name |
N-(3-methylbutyl)-2-oxochromene-3-carboxamide |
InChI |
InChI=1S/C15H17NO3/c1-10(2)7-8-16-14(17)12-9-11-5-3-4-6-13(11)19-15(12)18/h3-6,9-10H,7-8H2,1-2H3,(H,16,17) |
InChI Key |
HZEMGASDXZPNJS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCNC(=O)C1=CC2=CC=CC=C2OC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(2Z)-3-benzyl-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-phenoxyacetamide](/img/structure/B12200694.png)
![N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide](/img/structure/B12200699.png)
![(4E)-5-[4-(benzyloxy)-3-methoxyphenyl]-4-[furan-2-yl(hydroxy)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2,3-dione](/img/structure/B12200712.png)
![3-[4,8-dimethyl-2-oxo-7-(1H-tetrazol-5-ylmethoxy)-2H-chromen-3-yl]propanoic acid](/img/structure/B12200713.png)
![6-(4-Fluorophenyl)-5-methyl-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B12200714.png)
![N-[(2E)-3-(bicyclo[2.2.1]hept-2-yl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide](/img/structure/B12200719.png)
![(5E)-3-[2-(3,4-dimethoxyphenyl)ethyl]-5-({[2-(piperidin-1-yl)phenyl]amino}methylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12200721.png)
![2-[(5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-{[1,1'-biphenyl]-4-yl}ethan-1-one](/img/structure/B12200726.png)
![7-Methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl 6-[(tert-butoxycarbonyl)amino]hexanoate](/img/structure/B12200730.png)
![(2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-6-[(4-fluorobenzyl)oxy]-1-benzofuran-3(2H)-one](/img/structure/B12200737.png)
![1-[(4,11-dimethyl-2-oxo-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-3-yl)acetyl]piperidine-4-carboxamide](/img/structure/B12200738.png)
![N-[1-(1H-indol-3-yl)propan-2-yl]-4-{[(phenylsulfonyl)amino]methyl}benzamide](/img/structure/B12200742.png)
![9-methyl-3-{(Z)-[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-{[3-(propan-2-yloxy)propyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12200747.png)
